molecular formula C19H18FN3O B2803455 4-((1H-imidazol-1-yl)methyl)-N-(4-fluorophenethyl)benzamide CAS No. 1207017-98-8

4-((1H-imidazol-1-yl)methyl)-N-(4-fluorophenethyl)benzamide

Cat. No. B2803455
CAS RN: 1207017-98-8
M. Wt: 323.371
InChI Key: PJLJKPXVJGRDHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1H-imidazol-1-yl)methyl)-N-(4-fluorophenethyl)benzamide, also known as FIIN-3, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Pharmaceutical Research and Drug Development

Imidazoles are essential heterocyclic motifs in drug design due to their diverse biological activities. Researchers have explored the potential of this compound as a scaffold for novel pharmaceutical agents. The presence of an imidazole ring can influence binding interactions with biological targets, such as enzymes, receptors, and transporters. Scientists investigate its role in modulating protein function, enzyme inhibition, and receptor activation. Further studies may reveal specific therapeutic applications, including antiviral, antibacterial, or anticancer agents .

properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-4-(imidazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O/c20-18-7-3-15(4-8-18)9-10-22-19(24)17-5-1-16(2-6-17)13-23-12-11-21-14-23/h1-8,11-12,14H,9-10,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLJKPXVJGRDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)CN3C=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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